Sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate
CAS No.:
Cat. No.: VC16534582
Molecular Formula: C3H3N3NaO2S
Molecular Weight: 168.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H3N3NaO2S |
|---|---|
| Molecular Weight | 168.13 g/mol |
| Standard InChI | InChI=1S/C3H3N3O2S.Na/c7-1-2(9)5-6-3(8)4-1;/h(H,5,9)(H2,4,6,7,8); |
| Standard InChI Key | RPJXBNBGGCBJHD-UHFFFAOYSA-N |
| Canonical SMILES | C1(=O)C(=S)NNC(=O)N1.[Na] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a partially saturated 1,2,4-triazine ring, a six-membered heterocycle containing three nitrogen atoms. The 3 and 5 positions are substituted with keto groups (), while the 6-position features a thiolate () moiety stabilized by a sodium counterion. This arrangement confers unique electronic and steric properties, enabling interactions with biological targets and participation in redox reactions.
Key Structural Features:
-
Triazine Ring: The partially hydrogenated ring reduces aromaticity compared to fully unsaturated triazines, enhancing reactivity.
-
Keto Groups: The electron-withdrawing carbonyl groups at positions 3 and 5 polarize the ring, facilitating nucleophilic attacks.
-
Thiolate Group: The deprotonated sulfur atom acts as a strong nucleophile and ligand for metal ions.
Physical and Chemical Properties
The compound is typically supplied as a sodium salt, ensuring solubility in polar solvents like water and dimethyl sulfoxide (DMSO). Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 167.12 g/mol | |
| Purity | ≥95% | |
| Solubility | Water, DMSO, ethanol | |
| Storage Conditions | 2–8°C, inert atmosphere |
The sodium salt’s hygroscopic nature necessitates storage under anhydrous conditions to prevent hydrolysis .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of sodium 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiolate involves cyclization reactions starting from thiourea derivatives or cysteine analogs. A representative protocol includes:
-
Condensation: Reacting thiourea with sodium nitrite in acidic medium to form an intermediate thiosemicarbazide.
-
Cyclization: Heating the intermediate with chloroacetic acid to induce ring closure, forming the triazine core.
-
Salt Formation: Treating the thiol intermediate with sodium hydroxide to yield the final sodium salt.
Critical parameters such as pH (maintained at 8–9), temperature (60–80°C), and reaction time (12–24 hours) optimize yield and purity.
Reactivity Profile
The compound’s reactivity is dominated by its thiolate and keto functionalities:
-
Nucleophilic Substitution: The thiolate group readily reacts with alkyl halides to form thioethers.
-
Oxidation: Exposure to oxidizing agents like hydrogen peroxide converts the thiolate to a disulfide.
-
Coordination Chemistry: The sulfur atom coordinates transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes with potential catalytic activity.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Studies highlight the compound’s efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The mechanism involves:
-
Enzyme Inhibition: Binding to essential microbial enzymes like dihydrofolate reductase (DHFR), disrupting folate synthesis.
-
Membrane Disruption: Interacting with lipid bilayers to increase permeability, leading to cell lysis.
Applications in Research and Industry
Pharmaceutical Development
-
Drug Candidates: Serves as a scaffold for designing kinase inhibitors and antimicrobial agents.
-
Prodrug Synthesis: The thiolate group facilitates conjugation with prodrug moieties for targeted delivery.
Agricultural Chemistry
-
Herbicide Adjuvants: Enhances the efficacy of triazine-based herbicides by improving solubility and uptake in plant tissues.
Materials Science
-
Polymer Modification: Incorporated into conductive polymers to improve thermal stability and electronic properties.
| Hazard | Precautionary Measure |
|---|---|
| Skin Irritation | Wear nitrile gloves and lab coat |
| Moisture Sensitivity | Store under argon or nitrogen |
| Reactivity with Acids | Avoid contact with strong acids |
Comparative Analysis with Related Triazine Derivatives
| Compound | Structure | Bioactivity | Applications |
|---|---|---|---|
| Sodium 3,5-dioxo...thiolate | Triazine with thiolate, keto | Antimicrobial, anticancer | Drug development, agrochemistry |
| Melamine | Fully unsaturated triazine | Low toxicity | Plastics, resins |
| Atrazine | Chloro-substituted triazine | Herbicide | Agriculture |
The sodium thiolate derivative’s unique combination of reactivity and bioactivity distinguishes it from simpler triazines like melamine or atrazine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume